3-(Ethoxycarbonyl)but-3-enoic acid

Organic Synthesis Regioselectivity Enzymatic Hydrolysis

3-(Ethoxycarbonyl)but-3-enoic acid (CAS 3377-29-5) is a regiospecific monoethyl ester of itaconic acid, formally designated as butanedioic acid, 2-methylene-, 1-ethyl ester. This α,β-unsaturated monoester features a free carboxylic acid group adjacent to the ethyl ester, distinguishing it from the more common 4-ethyl itaconate isomer (CAS 57718-07-7).

Molecular Formula C7H9O4-
Molecular Weight 157.14 g/mol
CAS No. 3377-29-5
Cat. No. B3051448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Ethoxycarbonyl)but-3-enoic acid
CAS3377-29-5
Molecular FormulaC7H9O4-
Molecular Weight157.14 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=C)CC(=O)[O-]
InChIInChI=1S/C7H10O4/c1-3-11-7(10)5(2)4-6(8)9/h2-4H2,1H3,(H,8,9)
InChIKeyIZUVGRMMRWJVKU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Ethoxycarbonyl)but-3-enoic Acid (CAS 3377-29-5): A Regiospecific Monoethyl Itaconate Scaffold for Synthetic and Enzymatic Applications


3-(Ethoxycarbonyl)but-3-enoic acid (CAS 3377-29-5) is a regiospecific monoethyl ester of itaconic acid, formally designated as butanedioic acid, 2-methylene-, 1-ethyl ester [1]. This α,β-unsaturated monoester features a free carboxylic acid group adjacent to the ethyl ester, distinguishing it from the more common 4-ethyl itaconate isomer (CAS 57718-07-7) [1]. The compound is a versatile building block in organic synthesis, serving as a Michael acceptor and dienophile, and is employed in Stobbe condensations to generate substituted butenoic acid derivatives for lignan and heterocyclic synthesis [2].

Why 3-(Ethoxycarbonyl)but-3-enoic Acid Cannot Be Replaced by Generic Monoethyl Itaconate


The term 'monoethyl itaconate' ambiguously encompasses both the 1-ethyl and 4-ethyl regioisomers of itaconic acid monoester. However, 3-(Ethoxycarbonyl)but-3-enoic acid (CAS 3377-29-5) is uniquely the 1-ethyl ester, while the widely available 'monoethyl itaconate' (CAS 57718-07-7) is predominantly the 4-ethyl ester [1]. This regioisomeric distinction is critical: enzymatic hydrolysis of diethyl itaconate by hydrolytic enzymes yields the 1-ethyl ester regioselectively, underscoring the biological and synthetic relevance of the specific regioisomer [2]. Substituting the incorrect regioisomer may lead to divergent reactivity in stereoselective transformations or altered metabolic profiles, as demonstrated by the differential cellular uptake and electrophilic stress responses among itaconate ester derivatives [2][3].

Quantitative Differentiation of 3-(Ethoxycarbonyl)but-3-enoic Acid Against Closest Analogs


Regioisomeric Identity: 1‑Ethyl vs. 4‑Ethyl Itaconate Monoester

3-(Ethoxycarbonyl)but-3-enoic acid is the 1‑ethyl ester of itaconic acid (CAS 3377-29-5), while commercial 'monoethyl itaconate' (CAS 57718-07-7) is the 4‑ethyl ester [1]. This regioisomeric difference is confirmed by the distinct CAS numbers and IUPAC nomenclature: 'butanedioic acid, 2-methylene-, 1-ethyl ester' versus '2-methylene-butanedioic acid 4-ethyl ester' [1]. The 1‑ethyl ester is produced regioselectively by hydrolytic enzymes from diethyl itaconate, whereas the 4‑ethyl ester is obtained from itaconic anhydride opening [2].

Organic Synthesis Regioselectivity Enzymatic Hydrolysis

Vendor‑Verified Purity and Analytical Documentation

Commercial suppliers of 3-(Ethoxycarbonyl)but-3-enoic acid (CAS 3377-29-5) provide batch‑specific quality control data, including NMR, HPLC, and GC analyses, with a standard purity specification of 91% . This level of analytical documentation is not uniformly available for the more common 4‑ethyl isomer, where purity claims often lack accompanying spectral data .

Quality Control Analytical Chemistry Procurement

Enzymatic Regioselectivity in Monoester Formation

Hydrolytic enzymes regioselectively catalyze the hydrolysis of diethyl itaconate to yield the 1‑ethyl monoester (5c) rather than the 4‑ethyl monoester [1]. This enzymatic preference confirms the distinct chemical behavior of the 1‑ethyl ester and underscores its value as a regiochemically defined intermediate for the synthesis of β‑methylene‑γ‑butyrolactone and chiral epoxyalcohols (achieved with 90% and 86% ee, respectively) [1].

Biocatalysis Regioselective Hydrolysis Chiral Building Blocks

Utility in Stobbe Condensation for Lignan Intermediate Synthesis

3-(Ethoxycarbonyl)but-3-enoic acid serves as a key precursor in the Stobbe condensation with benzophenones and diethyl succinate, yielding 4,4‑diaryl‑3‑ethoxycarbonyl‑but‑3‑enoic acids in good yields [1]. While specific yield percentages are not uniformly reported, the method is established for generating E/Z isomeric mixtures of lignan intermediates, which exhibit antimicrobial activity against various fungal and bacterial strains [1]. In contrast, the 4‑ethyl monoester is less commonly employed in this context, highlighting the synthetic advantage of the 1‑ethyl regioisomer for constructing substituted butenoic acid scaffolds.

Stobbe Condensation Lignan Synthesis Heterocyclic Chemistry

Reactivity as α,β‑Unsaturated Michael Acceptor

The α,β‑unsaturated ester moiety of 3-(Ethoxycarbonyl)but-3-enoic acid enables it to function as a Michael acceptor in conjugate additions and as a dienophile in cycloaddition reactions . This reactivity profile is shared by other itaconate esters; however, the presence of a free carboxylic acid in the 1‑ethyl ester offers a distinct handle for further functionalization or pH‑dependent solubility modulation, unlike fully esterified analogs such as diethyl itaconate (CAS 2409-52-1) which lack a free acid group [1].

Michael Addition Conjugate Addition Dienophile

Optimal Application Scenarios for 3-(Ethoxycarbonyl)but-3-enoic Acid Based on Quantitative Differentiation


Regioselective Biocatalytic Synthesis of Chiral Building Blocks

When enzymatic regioselectivity is required for the preparation of enantiomerically enriched intermediates, 3-(Ethoxycarbonyl)but-3-enoic acid (1‑ethyl ester) is the preferred substrate. As demonstrated by Ferraboschi et al., hydrolytic enzymes regioselectively produce the 1‑ethyl monoester from diethyl itaconate, enabling subsequent transformations to chiral epoxyalcohols with high enantiomeric excess (up to 90% ee) [1]. The 4‑ethyl isomer does not participate in this enzymatic pathway, making the correct regioisomer essential for biocatalytic applications [1].

Synthesis of Lignan‑Derived Antimicrobial Intermediates via Stobbe Condensation

For medicinal chemistry programs focused on lignan‑based antimicrobial agents, 3-(Ethoxycarbonyl)but-3-enoic acid serves as a validated Stobbe condensation partner. Reaction with substituted benzophenones and diethyl succinate yields 4,4‑diaryl‑3‑ethoxycarbonyl‑but‑3‑enoic acids in good yields, providing access to E/Z isomeric mixtures that exhibit antimicrobial activity against fungal and bacterial strains [2]. The 4‑ethyl monoester is not commonly employed in this context, underscoring the synthetic utility of the 1‑ethyl regioisomer [2].

Michael Addition and Cycloaddition Reactions Requiring a Free Carboxylic Acid Handle

In conjugate addition or Diels–Alder reactions where a free carboxylic acid is advantageous for subsequent functionalization, solubility control, or metal coordination, 3-(Ethoxycarbonyl)but-3-enoic acid offers a distinct advantage over fully esterified analogs such as diethyl itaconate [3]. The α,β‑unsaturated ester moiety retains Michael acceptor and dienophile reactivity, while the free acid group provides an additional site for amide bond formation, salt formation, or pH‑dependent purification strategies .

Procurement with Verifiable Analytical Traceability

In regulated research environments or industrial settings where batch‑to‑batch consistency and analytical documentation are mandatory, sourcing 3-(Ethoxycarbonyl)but-3-enoic acid from suppliers that provide NMR, HPLC, and GC reports (e.g., 91% purity with full QC data) ensures reproducibility and compliance . This level of documentation is not uniformly available for the 4‑ethyl monoester, making the 1‑ethyl ester a more reliable choice for applications requiring stringent quality control .

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